tert-Butyl propiolate

説明

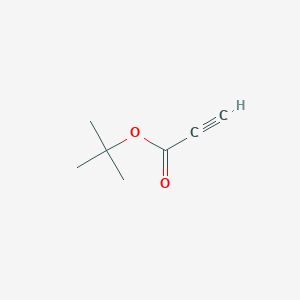

tert-Butyl propiolate (CAS 13831-03-3) is an alkyne-containing ester with the molecular formula C₇H₁₀O₂. It is a colorless to pale yellow liquid with a boiling point of 52–53 °C at 27 mmHg and a density of 0.919 g/mL at 25 °C . Its structure features a tert-butyl group attached to a propiolate moiety, which confers steric bulk and influences reactivity. This compound is widely used in organic synthesis, particularly in cycloadditions, thiol-alkyne couplings, and as a precursor for heterocycles and acrylate derivatives .

特性

IUPAC Name |

tert-butyl prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-6(8)9-7(2,3)4/h1H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTPDIIFEPTULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337479 | |

| Record name | tert-Butyl propiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13831-03-3 | |

| Record name | tert-Butyl propiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl propiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Conventional Fischer Esterification

The Fischer esterification reaction between propiolic acid and tert-butanol represents the most straightforward route to tert-butyl propiolate. Propiolic acid () reacts with tert-butanol () in the presence of a strong acid catalyst, typically sulfuric acid (), under reflux conditions. The reaction mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.

Reaction Conditions and Yield:

-

Molar Ratio: A 1:1.2 ratio of propiolic acid to tert-butanol ensures excess alcohol drives the equilibrium toward ester formation.

-

Temperature: 80–100°C under reflux for 6–8 hours.

-

Yield: 70–85%, with unreacted starting materials recovered via distillation.

Solvent-Free Modifications

Recent advancements emphasize solvent-free conditions to reduce environmental impact. For instance, microwave-assisted esterification at 120°C for 1–2 hours achieves yields exceeding 90%. This method minimizes side reactions, such as polymerization of propiolic acid, which commonly occurs under prolonged heating.

Transesterification Routes

Base-Catalyzed Transesterification

Transesterification of methyl propiolate () with tert-butanol offers an alternative pathway. Sodium methoxide () catalyzes the exchange of alkoxy groups at 60–80°C. The reaction proceeds via a nucleophilic acyl substitution mechanism, with methanol () removed via distillation to shift equilibrium.

Key Parameters:

Enzymatic Transesterification

Lipase-based catalysts (e.g., Candida antarctica lipase B) enable milder conditions (30–40°C) but require longer reaction times (24–48 hours). While yields are moderate (50–60%), this method avoids acidic or basic conditions, preserving acid-sensitive functional groups.

Propiolic Acid Chloride Alkylation

Schotten-Baumann Reaction

Propiolic acid chloride () reacts with tert-butanol in the presence of a base (e.g., pyridine) to scavenge HCl. This method proceeds rapidly at 0–25°C, achieving yields of 85–90%.

Procedure:

-

Propiolic acid chloride (1.0 equiv) is added dropwise to a cooled (0°C) mixture of tert-butanol (1.5 equiv) and pyridine (1.2 equiv).

-

The reaction is stirred for 2 hours, followed by aqueous workup and extraction with dichloromethane.

Catalytic Innovations and Selectivity

Heterogeneous Acid Catalysts

Solid acids, such as sulfonated carbon or zeolites, replace corrosive in esterification. These catalysts enable recyclability and reduce waste. For example, sulfonated graphene oxide achieves 88% yield at 100°C with a catalyst loading of 3 wt%.

Selective Alkylation Agents

Methyl tert-butyl ether (MTBE) serves as an alkylating agent in place of tert-butanol for sterically hindered substrates. In the presence of , MTBE transfers the tert-butyl group to propiolic acid at 90–110°C, yielding 78–82% this compound.

Industrial-Scale Synthesis Considerations

Byproduct Mitigation

The primary byproduct, di-tert-butyl propiolate, forms via over-alkylation. Strategies to suppress this include:

Solvent Selection

Polar aprotic solvents (e.g., toluene, xylene) enhance reaction rates by stabilizing transition states. However, solvent recovery remains energy-intensive, prompting shifts toward solvent-free systems.

Economic and Environmental Impact

A comparative analysis of methods reveals trade-offs:

| Method | Cost (USD/kg) | Carbon Footprint (kg CO₂/kg) | Yield (%) |

|---|---|---|---|

| Fischer Esterification | 12–15 | 2.5 | 80 |

| Transesterification | 18–20 | 1.8 | 75 |

| Enzymatic | 25–30 | 1.2 | 55 |

Enzymatic routes, while environmentally favorable, face scalability challenges due to high enzyme costs .

化学反応の分析

tert-Butyl propiolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Addition: It can participate in addition reactions with nucleophiles to form addition products

Common reagents and conditions used in these reactions include silver nitrate, N-bromosuccinimide, and various catalysts. Major products formed from these reactions include tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate and other derivatives .

科学的研究の応用

Synthesis of Heterocycles and Alkaloids

tert-Butyl propiolate is instrumental in the preparation of various heterocycles and alkaloids. Its reactivity allows it to participate in cycloaddition reactions, which are essential for synthesizing complex molecular architectures. For instance, it can react with nucleophiles to form substituted derivatives that are precursors to biologically active compounds .

Pharmaceutical Applications

Antibacterial Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For example, a series of phenylthiazoles containing a tert-butyl side chain showed promising activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating persistent infections .

Anticancer Research : In medicinal chemistry, this compound has been explored as a scaffold for developing anticancer agents. Certain derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology .

Material Science Applications

This compound is also utilized in the synthesis of polymers and advanced materials. Its ability to undergo polymerization reactions makes it a valuable monomer in producing high-performance materials with tailored properties. For example, it has been incorporated into polymer matrices to enhance thermal stability and mechanical strength .

Case Study 1: Antibacterial Efficacy

A study focused on synthesizing phenylthiazole derivatives containing this compound evaluated their antibacterial activity against resistant strains. The results indicated that several compounds exhibited rapid bactericidal effects and were effective in disrupting established biofilms produced by MRSA strains, highlighting their potential as new therapeutic agents against antibiotic-resistant infections .

Case Study 2: Anticancer Activity Assessment

In another investigation, researchers synthesized derivatives of this compound to assess their efficacy against cancer cell lines. The results showed that specific derivatives had significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation at low concentrations. This suggests that this compound can serve as a promising lead compound for developing new anticancer drugs .

作用機序

The mechanism of action of tert-Butyl propiolate involves its reactivity as an ester. It can react with nucleophiles to form addition products, and its acetylenic bond allows it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications .

類似化合物との比較

Ethyl Propiolate

Structural Differences : Ethyl propiolate (ethyl ester of propiolic acid) lacks the bulky tert-butyl group, making it less sterically hindered.

Reactivity :

tert-Butyl Acrylate

Structural Differences : tert-Butyl acrylate (CAS 5292-43-3) replaces the alkyne group with a vinyl moiety, altering its electronic and steric profile.

Reactivity :

- The absence of the alkyne group in tert-butyl acrylate limits its use in click chemistry or thiol-yne reactions.

- tert-Butyl propiolate’s alkyne group enables unique reactivity, such as forming E/Z isomers with methimazole. For example, at −15 °C, this compound achieves a high E:Z ratio (84:16) in the presence of DABCO, a result attributed to kinetic control and steric effects .

n-Butyl Propionate

Structural Differences : n-Butyl propionate (CAS 590-01-2) is a saturated ester without an alkyne or acrylate group.

Physical and Commercial Properties

Stereochemical Influence

This compound’s bulky tert-butyl group significantly impacts stereochemical outcomes. For instance, in reactions with methimazole, it predominantly forms the E-isomer (tert-butyl (E)-3-(1-methylimidazol-2-ylthio)acrylate) at room temperature, with the E:Z ratio improving to 84:16 under colder conditions (−15 °C) .

生物活性

Introduction

tert-Butyl propiolate (TBP) is an organic compound classified as an ester, with the chemical formula C7H10O2. It has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of TBP, including its mechanisms of action, metabolic stability, and relevance in various therapeutic contexts.

This compound can be synthesized through the reaction of tert-butanol with propiolic acid. The compound features a tert-butyl group, which is known for its steric hindrance that can influence biological interactions and metabolic pathways.

| Property | Value |

|---|---|

| Molecular Formula | C7H10O2 |

| Molecular Weight | 142.15 g/mol |

| Boiling Point | 130 °C |

| Solubility | Soluble in organic solvents |

Research indicates that TBP exhibits various biological activities, including:

- Antioxidant Properties : TBP and related compounds have shown potential in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that tert-butyl groups can enhance the solubility of compounds in organic solvents, thereby increasing their bioavailability and efficacy as antioxidants .

- Cytotoxic Effects : TBP has been studied for its cytotoxic effects on cancer cells. For instance, it was found to inhibit the growth of specific cancer cell lines by inducing apoptosis through oxidative stress mechanisms .

Metabolic Stability

The presence of the tert-butyl group in TBP affects its metabolic stability. Compounds containing this group are often susceptible to metabolic degradation by cytochrome P450 enzymes, which can limit their therapeutic applications. Studies have shown that modifications to the tert-butyl structure can enhance metabolic stability without significantly compromising biological activity .

Case Studies

- Cancer Research : In a study exploring the effects of TBP on human cancer cell lines, it was observed that treatment with TBP resulted in significant cell death compared to control groups. The mechanism was linked to increased reactive oxygen species (ROS) production leading to apoptosis .

- Cholesterol Gallstone Dissolution : Although not directly related to TBP, research involving related esters like methyl tert-butyl ether (MTBE) has shown that these compounds can effectively dissolve cholesterol gallstones in patients unfit for surgery, highlighting the potential therapeutic applications of similar structures .

Comparative Analysis of Related Compounds

To understand the unique properties of TBP, it is beneficial to compare it with other compounds containing the tert-butyl group.

Table 2: Comparison of Biological Activities

| Compound | Biological Activity | Metabolic Stability |

|---|---|---|

| This compound | Antioxidant, Cytotoxic | Moderate |

| Methyl tert-Butyl Ether | Gallstone dissolution | High |

| tert-Butylhydroquinone | Antioxidant | High |

Q & A

Q. How can enantioselective synthesis using this compound be optimized for chiral building blocks?

- Catalytic System : Employ Rh(II)-BOX complexes (5 mol%) in asymmetric cyclopropanations. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:IPA 95:5) .

Methodological Notes

- Data Presentation : Follow journal guidelines (e.g., Beilstein J. Org. Chem.) for tables/figures. Include raw spectral data in supplementary materials .

- Contradiction Analysis : Use multivariate regression to isolate variables (e.g., catalyst loading, solvent) causing divergent results .

- Safety Documentation : Reference SDS sections 7–9 for handling and disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。